3-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide
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Description
3-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide, also known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide and has a nitro group attached to it, which makes it a useful tool for studying biological processes.
Scientific Research Applications
1. Crystal Structure Analysis
- 3-Nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide and related compounds have been extensively studied for their crystal structures. These studies involve detailed analysis using single-crystal X-ray diffraction data, revealing insights into molecular arrangements, hydrogen bonding patterns, and stability of the crystal structure. For example, Saeed et al. (2008) analyzed the crystal structure of a similar compound, 2-Nitro-N-(4-nitrophenyl)benzamide, emphasizing its molecular dimensions and intermolecular hydrogen bonds which contribute to the stabilization of the structure (Saeed, Hussain, & Flörke, 2008).
2. Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally related to this compound, have been explored as potential sensitizers for luminescence in Eu(III) and Tb(III). These compounds show promise in enhancing luminescence efficiency, with studies indicating significant quantum yields and lifetimes in luminescence. This is illustrated in the work of Viswanathan and Bettencourt-Dias (2006), who characterized the luminescence properties of these compounds in both solution and solid-state (Viswanathan & Bettencourt-Dias, 2006).
3. Polymerization and Material Synthesis
- Research has also focused on the synthesis of polymers and materials using derivatives of this compound. For instance, the synthesis of geminally activated nitro dienes, as discussed by Baichurin et al. (2019), reveals the potential of these compounds in creating new materials with specific properties like enhanced electronic or optical characteristics (Baichurin et al., 2019).
4. Coordination Networks and NLO Properties
- The use of thiophene-derivatives in creating coordination networks with significant nonlinear optical (NLO) properties has been explored. For example, Liao et al. (2013) synthesized coordination networks using tetrazolate-yl acylamide tectons with thiophene substituents, demonstrating the impact of these substituents on the structural topologies and NLO properties of the resulting networks (Liao et al., 2013).
5. Corrosion Inhibition
- Studies have also indicated the potential use of benzamide derivatives, which are structurally related to this compound, as corrosion inhibitors. For instance, Mishra et al. (2018) examined N-phenyl-benzamides and their effectiveness in inhibiting corrosion in mild steel, highlighting the significant role of these compounds in protective coatings and material preservation (Mishra et al., 2018).
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-14-7-9-17(10-8-14)29(26,27)19(18-6-3-11-28-18)13-21-20(23)15-4-2-5-16(12-15)22(24)25/h2-12,19H,13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKALGLJZZLGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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